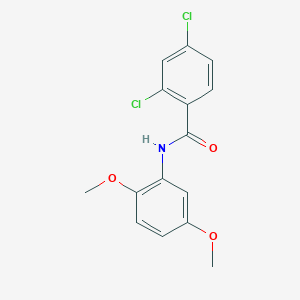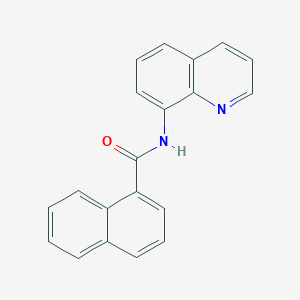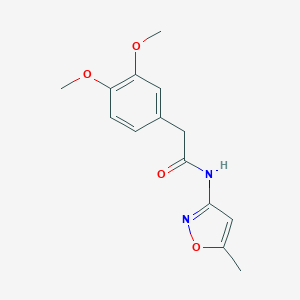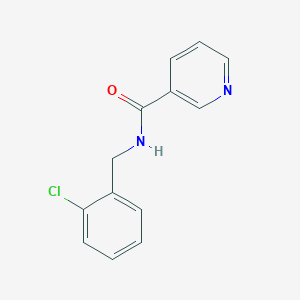![molecular formula C13H16ClNO2 B270755 1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
1-[(4-Chlorophenoxy)acetyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenoxy)acetyl]piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of piperidine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals and agrochemicals. The addition of the 4-chlorophenoxyacetyl group to the piperidine ring has been shown to confer specific biochemical and physiological properties to the molecule, making it an attractive target for further investigation.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]piperidine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. This molecule has been shown to have specific binding affinity for dopamine receptors, which are involved in the regulation of movement and mood. Additionally, this compound has been shown to have modulatory effects on the activity of certain enzymes and ion channels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have specific biochemical and physiological effects in the brain. This molecule has been shown to enhance the release of dopamine, a neurotransmitter that is involved in the regulation of movement and mood. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-Chlorophenoxy)acetyl]piperidine in lab experiments include its high purity and yield, as well as its specific binding affinity for certain receptors in the brain. Additionally, this molecule has been shown to have specific biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of certain neurotransmitter systems. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-Chlorophenoxy)acetyl]piperidine. One potential area of research is the development of new drugs for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound may be useful in the study of other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Finally, further investigation is needed to fully understand the mechanism of action of this molecule and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-[(4-Chlorophenoxy)acetyl]piperidine can be achieved through a multi-step process that involves the reaction of piperidine with 4-chlorophenoxyacetic acid. The first step involves the conversion of the carboxylic acid group of 4-chlorophenoxyacetic acid into an acid chloride, which is then reacted with piperidine to form the corresponding amide. The amide is then hydrolyzed to yield the final product. This method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenoxy)acetyl]piperidine has been extensively studied for its potential applications in scientific research. This molecule has been shown to have specific binding affinity for certain receptors in the central nervous system, making it a useful tool for studying the mechanisms of action of these receptors. Additionally, this compound has been used in the development of new drugs for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
Molekularformel |
C13H16ClNO2 |
|---|---|
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H16ClNO2/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
InChI-Schlüssel |
XQIAIYFPKZGUCG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)

![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)







![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)
